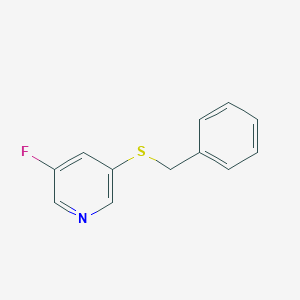
3-(Benzylthio)-5-fluoropyridine
Overview
Description
3-(Benzylthio)-5-fluoropyridine is an organic compound that features a pyridine ring substituted with a benzylsulfanyl group at the 3-position and a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylthio)-5-fluoropyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 3-chloro-5-fluoropyridine with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylthio)-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the benzylsulfanyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives or modified benzylsulfanyl groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzylthio)-5-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Benzylthio)-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, while the fluorine atom can enhance binding affinity through electronic effects. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)-5-fluoropyridine: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
3-(Benzylsulfanyl)-4-fluoropyridine: Fluorine atom at the 4-position instead of the 5-position.
3-(Benzylsulfanyl)-5-chloropyridine: Chlorine atom instead of fluorine.
Uniqueness
3-(Benzylthio)-5-fluoropyridine is unique due to the combination of the benzylsulfanyl group and the fluorine atom, which imparts distinct electronic and steric properties. This combination can enhance its reactivity and binding affinity in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H10FNS |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-fluoropyridine |
InChI |
InChI=1S/C12H10FNS/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
VEDHOXNIBHOUDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN=CC(=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Formyl-5,6,7,8-tetrahydrothieno[2,3-c]azepin-4-one](/img/structure/B8474490.png)
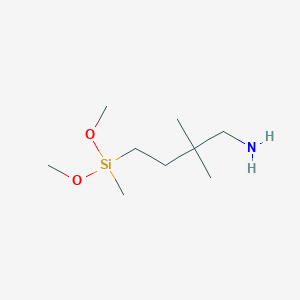
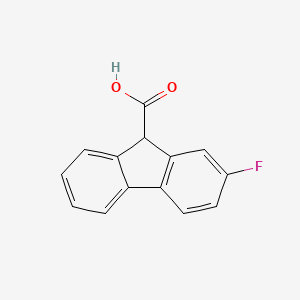
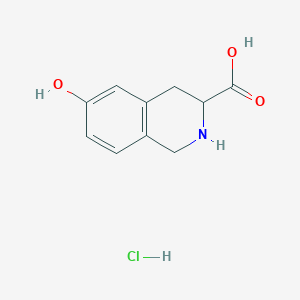
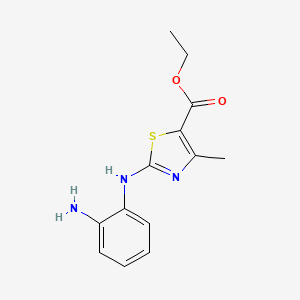
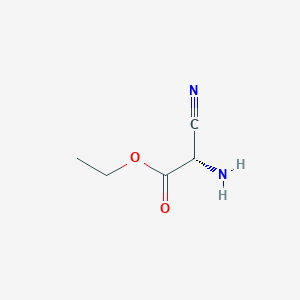
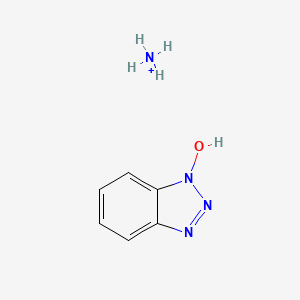
![N-(4-{methyl[2-(pyridin-2-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B8474538.png)
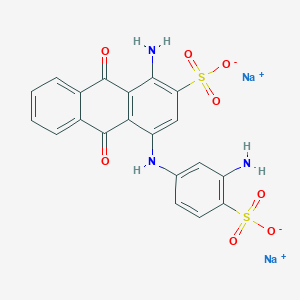
![ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate](/img/structure/B8474554.png)
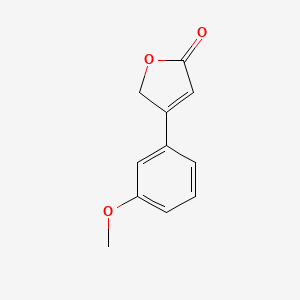
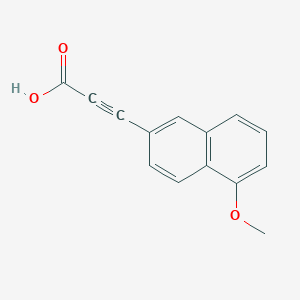
![1,6-Diazabicyclo[5.4.0]undeca-6-ene](/img/structure/B8474594.png)
![4-[(1-Cyclopentyl-2-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B8474600.png)
